![molecular formula C16H8ClF6N3O B500896 8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide CAS No. 353258-67-0](/img/structure/B500896.png)

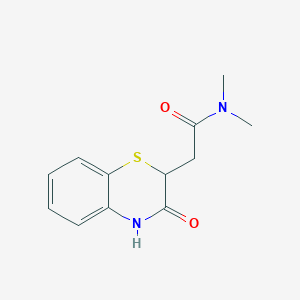

8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . This particular compound has been identified as a potential glucagon-like peptide 1 receptor (GLP-1R) activator and demonstrated its effects in increasing GLP-1 secretion, thereby increasing the glucose responsiveness in both in vitro and pharmacology analyses .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-a]pyridine core, which is considered a privileged structure due to its occurrence in many natural products . It also contains trifluoromethyl groups and a phenyl group, which contribute to its unique properties.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton was described .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .作用機序

Target of Action

It is known that imidazopyridine, a core structure in this compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Mode of Action

It is known that trifluoromethylpyridines, which are structural motifs in this compound, have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties may influence the compound’s interaction with its targets.

Biochemical Pathways

It is known that trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .

Result of Action

It is known that trifluoromethyl-substituted pyridine derivatives show higher fungicidal activity than chlorine and other derivatives , suggesting that this compound may have similar effects.

Action Environment

The unique properties of trifluoromethylpyridines suggest that they may be influenced by various environmental factors .

将来の方向性

The compound has potential as an anti-diabetic treatment agent . Further studies are currently underway to optimize the potency and selectivity of this compound and address its in vivo efficacy and therapeutic potential . It is expected that many novel applications of this compound will be discovered in the future .

特性

IUPAC Name |

8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClF6N3O/c17-11-5-9(16(21,22)23)6-26-7-12(25-13(11)26)14(27)24-10-3-1-2-8(4-10)15(18,19)20/h1-7H,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWWWEQJLTUUNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClF6N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500819.png)

![2-[2-(2-pyrimidinylsulfanyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500820.png)

![1-ethyl-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B500823.png)

![3a,9-dihydro-3H-pyrrolo[3,2-b][1,4]benzothiazin-2-one](/img/structure/B500824.png)

![2-(2-oxo-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-1(2H)-yl)ethyl phenylcarbamate](/img/structure/B500826.png)

![1-(4-chlorobenzyl)-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B500827.png)

![1-(2,4-dichlorobenzyl)-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B500829.png)

![7-chloro-3a,9-dihydro-3H-pyrrolo[3,2-b][1,4]benzothiazin-2-one](/img/structure/B500830.png)

![1-benzyl-1,2,4,4a-tetrahydro-3H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B500832.png)

![1,2-dibenzyl-1,2,4,4a-tetrahydro-3H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B500833.png)

![1-benzyl-2-[3-(trifluoromethyl)benzyl]-1,2,4,4a-tetrahydro-3H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B500834.png)